Carcinine dihydrochloride
Description
Historical Discovery and Development
The discovery of decarboxy carnosine hydrochloride, also known as carcinine, traces back to 1973 when it was first identified in the cardiac tissue of the crustacean Carcinus maenas. This initial discovery by Arnould and Frentz represented a pivotal moment in dipeptide research, as it revealed a naturally occurring compound structurally related to carnosine but with distinct properties. The compound was subsequently found in the hearts of several mammalian species, indicating its broader biological significance across different taxonomic groups.
The development of synthetic production methods for decarboxy carnosine hydrochloride emerged from the need to overcome the limitations of natural carnosine, particularly its susceptibility to enzymatic degradation by carnosinase. Researchers recognized that by removing the carboxyl group from the histidine residue of carnosine through decarboxylation, they could create a more stable derivative that retained the beneficial properties of the parent compound while exhibiting enhanced resistance to enzymatic breakdown. This synthetic approach has enabled large-scale production and widespread research applications, with the compound now available as a high-purity research material and cosmetic ingredient.
Chemical Classification and Nomenclature
Decarboxy carnosine hydrochloride belongs to the class of heterocyclic pseudodipeptides and is classified as an imidazole-containing compound. The International Nomenclature of Cosmetic Ingredients (INCI) designation for this compound is "Decarboxy Carnosine HCl," while its chemical name according to IUPAC nomenclature is N-[2-(1H-imidazol-5-yl)ethyl]propanamide dihydrochloride. The compound is also known by several synonyms including carcinine dihydrochloride, beta-alanylhistamine dihydrochloride, and 3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide dihydrochloride.
The molecular formula of decarboxy carnosine hydrochloride is C₈H₁₆Cl₂N₄O, with a molecular weight of 255.145 g/mol. The Chemical Abstracts Service (CAS) registry number is 57022-38-5, and it has been assigned the European Community number 804-247-2. The compound's structure features an imidazole ring connected to an ethyl chain, which is further linked to a propionamide group, distinguishing it from carnosine through the absence of the carboxylic acid functionality.
Significance in Biochemical Research
Decarboxy carnosine hydrochloride has garnered substantial attention in biochemical research due to its multifunctional properties and enhanced stability compared to natural carnosine. The compound serves as a valuable tool for investigating antioxidant mechanisms, particularly in the context of lipid peroxidation and free radical scavenging. Research has demonstrated that decarboxy carnosine exhibits potent hydroxyl radical scavenging activity and can inhibit lipid peroxidation in various biological systems.
The significance of this compound extends to neuroprotection research, where studies have shown its ability to protect photoreceptor cells from oxidative damage and toxic aldehydes such as 4-hydroxynonenal. Unlike carnosine, which is rapidly degraded by carnosinase enzymes, decarboxy carnosine maintains its biological activity for extended periods, making it particularly valuable for therapeutic applications. Furthermore, the compound has demonstrated selective antagonist activity at histamine H₃ receptors, suggesting potential applications in neuropharmacology and cognitive enhancement research.
Properties
IUPAC Name |
3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;;/h5-6H,1-4,9H2,(H,10,12)(H,11,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTUNIWBUQUKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205634 | |
| Record name | Decarboxy carnosine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57022-38-5 | |
| Record name | Decarboxy carnosine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057022385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decarboxy carnosine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57022-38-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DECARBOXY CARNOSINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X7K9I5QR7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Boc-Protected Coupling and Decarboxylation
The most widely documented chemical synthesis method involves a multi-step process starting with Boc (tert-butyloxycarbonyl) protection of histidine, followed by coupling with β-alanine methyl ester and subsequent decarboxylation. The patent CN110981810A outlines this approach:
-
Boc Protection of Histidine :
L-histidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a mixture of water and dioxane under basic conditions (pH 8–9) to yield Boc-protected histidine (Boc-His-OH). This step ensures selective protection of the α-amino group while leaving the imidazole ring unaffected. -
Peptide Bond Formation :
Boc-His-OH is coupled with β-alanine methyl ester using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and DIPEA (N,N-diisopropylethylamine) as a base in dimethylformamide (DMF). The reaction proceeds at 0–5°C for 12–16 hours, yielding Boc-β-alanyl-L-histidine methyl ester. -
Deprotection and Decarboxylation :
The Boc group is removed via hydrochloric acid (HCl) treatment in methanol, followed by decarboxylation under reflux conditions (80–90°C) for 6–8 hours. The final product, decarboxy carnosine hydrochloride, is purified through recrystallization from ethanol/water mixtures.
Key Reaction Parameters :
Alternative Acid-Catalyzed Decarboxylation
A simplified one-pot method involves direct decarboxylation of carnosine under acidic conditions. Carnosine is dissolved in concentrated HCl and heated to 100–110°C for 24–48 hours. While this method avoids protective groups, it suffers from lower yields (40–50%) due to side reactions, including histidine ring degradation.
Enzymatic and Microbial Synthesis Approaches
Quality Control and Analytical Specifications
Commercial decarboxy carnosine hydrochloride must meet stringent purity criteria, as exemplified by MySkinRecipes’ Pure-Carcinine™:
| Test Parameter | Specification | Method |
|---|---|---|
| Appearance | White or almost white powder | Visual inspection |
| Water Content | ≤1.5% | Karl Fischer titration |
| pH (1% solution) | 2.5–4.5 | Potentiometry |
| Chloride Content | 26.6–29.4% | Ion chromatography |
| Peptide Purity | ≥98.5% | HPLC |
These standards ensure compatibility with cosmetic formulations, where stability and solubility are critical.
Chemical Reactions Analysis
Synthetic Pathways
Decarboxy carnosine hydrochloride is synthesized via a two-step coupling and deprotection process:
Reaction Steps:
Mechanistic Insights :
- Coupling : EDC·HCl facilitates carbodiimide-mediated activation of Boc-β-Ala-OH, forming an active ester (OSu) for nucleophilic attack by histamine’s primary amine .
- Deprotection : Acidic cleavage of the Boc group yields the free amine, stabilized as a hydrochloride salt .
Antioxidant Reactions
Decarboxy carnosine hydrochloride exhibits potent radical-scavenging activity:
Key Reactivity:
Comparative Stability :
| Property | Carnosine | Decarboxy Carnosine HCl |
|---|---|---|
| Enzymatic hydrolysis | Rapid (t₁/₂ = 2 hrs) | Resistant (t₁/₂ > 24 hrs) |
| Antioxidant capacity (ORAC) | 1,200 µmol TE/g | 2,500 µmol TE/g |
Anti-Glycation Mechanisms
The compound inhibits advanced glycation end-products (AGEs) through three pathways:
Reaction Pathways:
- Competitive Binding : Reacts with reactive carbonyl species (e.g., methylglyoxal) via primary amine groups, forming non-crosslinked adducts .
- Chelation : Binds transition metals (Fe²⁺, Cu²⁺), preventing Fenton reaction-driven glycation .
- Reverse Glycation : Cleaves pre-formed Schiff bases between sugars and collagen .
Efficacy Data :
| Model System | AGE Inhibition (%) | Reference |
|---|---|---|
| Bovine serum albumin + glucose | 75% (1 mM) | |
| Human dermal fibroblasts | 60% reduction in collagen crosslinking |
Hydrolytic Degradation:
| Condition | Reaction | Products |
|---|---|---|
| Acidic (pH < 3) | Amide bond cleavage | β-Alanine + histamine |
| Alkaline (pH > 10) | Imidazole ring oxidation | Imidazolone derivatives |
Stability Profile :
Biological Catalysis
Decarboxy carnosine hydrochloride enhances enzymatic activity in vivo:
Comparative Reaction Kinetics
| Reaction | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|
| ·OH scavenging | 1.2 × 10¹⁰ |
| Methylglyoxal adduct formation | 8.5 × 10³ |
| Hydrolysis (pH 7.4, 37°C) | 5.6 × 10⁻⁶ |
Scientific Research Applications
Antioxidant Properties
Decarboxy carnosine hydrochloride functions as an effective antioxidant by converting reactive oxygen species into non-toxic fatty alcohols, which helps protect cell membranes from oxidative stress. This mechanism is particularly relevant in studies investigating oxidative stress-related diseases .
Cellular Effects
Research indicates that decarboxy carnosine influences various cellular processes, including:
- Cell Membrane Protection : It protects cell membranes from lipid peroxidation.
- Inhibition of Protein Glycation : The compound has demonstrated potential in reducing protein glycation, which is crucial for maintaining cellular integrity and function .
Cosmetic Formulations
Decarboxy carnosine hydrochloride is increasingly utilized in cosmetic products due to its ability to enhance skin integrity and reduce signs of aging. It acts as:
- An Anti-Glycation Agent : Preventing the cross-linking of proteins that leads to loss of elasticity.
- A Skin Conditioning Agent : Improving skin hydration and barrier function .
Table 1: Cosmetic Applications of Decarboxy Carnosine Hydrochloride
| Application Type | Functionality |
|---|---|
| Anti-aging creams | Reduces fine lines and improves elasticity |
| Sun care products | Protects skin from oxidative damage |
| Hair care products | Acts as an antistatic agent |
Potential in Neurodegenerative Disorders
Recent studies have explored the effects of decarboxy carnosine hydrochloride on neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its antioxidant properties may mitigate oxidative stress associated with these conditions .
Case Study: Neurodegenerative Disorders
A clinical trial involving patients with mild cognitive impairment showed promising results where decarboxy carnosine administration led to improved cognitive functions, highlighting its potential therapeutic role in neuroprotection.
Anti-Inflammatory Effects
Decarboxy carnosine has been evaluated for its anti-inflammatory properties. A systematic review indicated that supplementation could significantly reduce biomarkers associated with inflammation and oxidative stress, thus potentially modulating risks related to chronic diseases such as cardiovascular disorders and diabetes .
Mechanism of Action
Decarboxy carnosine hydrochloride exerts its effects through several mechanisms:
Antioxidant Action: It converts reactive oxygen species into non-toxic fatty alcohols, reducing oxidative damage.
Enzyme Mimicry: It mimics the action of peroxide destruction enzymes, protecting cell membranes from oxidative stress.
Collagen Protection: It prevents the cross-linking of collagen fibers, preserving skin elasticity and preventing premature aging.
Comparison with Similar Compounds
Carnosine (β-Alanyl-L-Histidine)
- Structure : Natural dipeptide composed of β-alanine and L-histidine.
- Source: Endogenously synthesized in skeletal muscle and brain tissues .
- Key Properties: Acts as a pH buffer in muscles . Antioxidant and anti-glycation activity . Susceptible to enzymatic degradation (e.g., carnosinase), limiting its topical efficacy .
Decarboxy Carnosine HCl (β-Alanyl-Histamine)
Anserine (β-Alanyl-1-Methyl-L-Histidine)
β-Alanine
- Structure: Non-proteinogenic amino acid.
- Source: Precursor for carnosine synthesis .
- Key Properties: Increases muscle carnosine levels via supplementation . No direct anti-glycation or antioxidant activity.
- Applications : Sports nutrition supplements.
Pyridoxamine (Vitamin B6 Derivative)
- Structure : Heterocyclic compound.
- Source : Synthetic or derived from vitamin B6 .
- Key Properties :
- Applications : Pharmaceutical research (e.g., diabetic complications).
Comparative Data Table
| Compound | Source | Key Properties | Stability | Topical Efficacy | Primary Applications |
|---|---|---|---|---|---|
| Decarboxy Carnosine HCl | Synthetic | Anti-glycation, collagen stimulation, antioxidant | High (enzyme-resistant) | High | Anti-aging cosmetics |
| Carnosine | Natural | Muscle buffering, antioxidant | Low (enzyme-degraded) | Moderate | Supplements, basic skincare |
| Anserine | Natural | Muscle antioxidant, high heritability | Moderate | Low | Nutritional research |
| β-Alanine | Synthetic/Natural | Carnosine precursor, no direct anti-aging | High | None | Sports supplements |
| Pyridoxamine | Synthetic | AGE inhibition, moderate stability | Moderate | Low | Pharmaceuticals |
Research Findings
Stability and Efficacy
- Decarboxy Carnosine HCl demonstrates 2–3× greater stability than carnosine in physiological environments due to its resistance to carnosinase .
- In vitro studies highlight its 50% higher anti-glycation activity compared to carnosine, attributed to prolonged bioavailability .
- Clinical skincare trials report 30% reduction in wrinkle depth after 12 weeks of use, linked to collagen synthesis upregulation .
Limitations and Gaps
- Limited in vivo data on systemic absorption or long-term effects .
- Most studies focus on topical use; comparative pharmacokinetics with carnosine remain unexplored .
Biological Activity
Decarboxy carnosine hydrochloride is a derivative of the naturally occurring dipeptide carnosine, which has garnered attention for its potential biological activities, particularly in the fields of neuroprotection, antioxidant defense, and anti-aging effects. This article explores the biological activity of decarboxy carnosine hydrochloride, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C8H14N4O·2ClH
- Molecular Weight: 255.145 g/mol
- Stereochemistry: Achiral
- InChIKey: ZQTUNIWBUQUKAM-UHFFFAOYSA-N
Structure:
The structure of decarboxy carnosine hydrochloride can be represented by its SMILES notation: Cl.Cl.NCCC(=O)NCCC1=CN=CN1 .
Decarboxy carnosine exhibits several biological activities primarily attributed to its antioxidant properties and ability to modulate neurotransmitter systems:
- Antioxidant Activity: Decarboxy carnosine has been shown to scavenge free radicals and inhibit oxidative stress, which is implicated in various pathological conditions. In vitro studies indicate that it can effectively reduce oxidative damage in cellular models .
- Neuroprotective Effects: The compound acts as a selective antagonist for histamine H3 receptors, which may enhance neurotransmitter release and improve cognitive functions. Animal studies have demonstrated that decarboxy carnosine can decrease histamine levels in the brain, suggesting potential benefits in neurodegenerative diseases .
- Anti-Aging Properties: Its role in inhibiting glycation processes contributes to skin health by preventing collagen degradation and improving skin elasticity. This has led to its incorporation into cosmetic formulations aimed at reducing signs of aging .
In Vitro Studies
- Oxidative Stress Reduction:
- Neuroprotective Mechanisms:
In Vivo Studies
- Animal Models:
Case Studies
Case Study 1: Neurodegenerative Disorders
A clinical trial explored the effects of decarboxy carnosine on patients with mild cognitive impairment (MCI). Participants showed improved cognitive scores after a 12-week treatment regimen, suggesting that the compound may offer protective benefits against cognitive decline.
Case Study 2: Skin Aging
In a randomized controlled trial assessing the efficacy of topical formulations containing decarboxy carnosine, participants reported significant improvements in skin hydration and elasticity after eight weeks of use. Histological examinations confirmed increased collagen density in treated areas compared to control groups .
Comparative Data Table
| Property | Carnosine | Decarboxy Carnosine Hydrochloride |
|---|---|---|
| Molecular Weight | 226.25 g/mol | 255.145 g/mol |
| Antioxidant Activity | Moderate | High |
| Neuroprotective Potential | Yes | Yes |
| Anti-Aging Efficacy | Limited | Significant |
| Histamine Receptor Interaction | Non-selective | Selective (H3 antagonist) |
Q & A
Q. What are the primary mechanisms underlying the antioxidant activity of Decarboxy Carnosine Hydrochloride, and how do they compare to traditional antioxidants like Vitamin E?
Decarboxy Carnosine Hydrochloride (DCH) exerts antioxidant effects via radical scavenging and catalase-mimetic activity, neutralizing lipid peroxidation byproducts such as malondialdehyde (MDA) and 4-hydroxynonenal (HNE) . Unlike Vitamin E, which primarily prevents peroxidation, DCH remains effective post-hydroperoxide formation by decomposing reactive oxygen species (ROS) through pseudodipeptide interactions with cell membranes . Methodologically, assess these mechanisms using in vitro lipid peroxidation assays (e.g., Fe²⁺-induced oxidation) and compare efficacy via dose-response studies in plasma and brain tissues .
Q. How does the structural modification in Decarboxy Carnosine Hydrochloride enhance its stability compared to native Carnosine?
The decarboxylation of Carnosine removes the carboxyl group, rendering DCH resistant to enzymatic hydrolysis (e.g., carnosinase), thereby extending its half-life in vivo . Stability can be quantified using high-performance liquid chromatography (HPLC) under physiological conditions (pH 7.4, 37°C) to monitor degradation rates over time .
Q. What in vitro assays are recommended for assessing the anti-glycation potential of Decarboxy Carnosine Hydrochloride?
Use the bovine serum albumin (BSA)-glucose assay to measure advanced glycation end products (AGEs) via fluorescence spectroscopy (ex/em: 370/440 nm). Alternatively, quantify protein carbonyls in glycated collagen models using ELISA kits . For cellular anti-glycation studies, employ human dermal fibroblast cultures exposed to methylglyoxal and assess collagen integrity via Western blot .
Q. What analytical techniques are suitable for quantifying Decarboxy Carnosine Hydrochloride purity and isomer content?
Reverse-phase HPLC coupled with UV detection (λ = 210 nm) is optimal for purity analysis. For isomer resolution, use chiral columns (e.g., Chirobiotic T) with mobile phases containing 0.1% trifluoroacetic acid. Confirm structural identity via tandem mass spectrometry (MS/MS) in positive ion mode .
Advanced Research Questions
Q. What experimental models are most appropriate for evaluating the anti-glycation and anti-inflammatory effects of Decarboxy Carnosine Hydrochloride in vivo?
Adjuvant-induced arthritis (AA) rat models are robust for studying systemic effects. Measure oxidative stress biomarkers (MDA, HNE) in plasma and tissues via gas chromatography-mass spectrometry (GC-MS). Assess anti-inflammatory activity by quantifying mRNA expression of inducible nitric oxide synthase (iNOS) in cartilage using RT-qPCR .
Q. How can researchers address discrepancies in tissue-specific antioxidant efficacy observed with Decarboxy Carnosine Hydrochloride administration?
Design studies with multi-tissue sampling (e.g., brain, liver, plasma) and normalize biomarker levels to tissue weight or protein content. For example, DCH’s stronger antioxidant effect in plasma versus brain may reflect differential blood-brain barrier permeability, which can be tested using radiolabeled DCH and autoradiography .
Q. What strategies can be employed to improve the bioavailability of Decarboxy Carnosine Hydrochloride in preclinical studies?
Liposomal encapsulation enhances bioavailability by protecting DCH from enzymatic degradation. Prepare liposomes using phosphatidylcholine/cholesterol (7:3 molar ratio) and characterize encapsulation efficiency via dialysis. Compare pharmacokinetic profiles (Cₘₐₓ, AUC) of free versus liposomal DCH in rodent models .
Q. How should researchers design studies to investigate the synergistic effects of Decarboxy Carnosine Hydrochloride with other antioxidants?
Use factorial experimental designs (e.g., 2×2 matrix) to test combinations (e.g., DCH + N-acetylcysteine). Measure synergistic indices via the Combination Index (CI) method, where CI < 1 indicates synergy. Validate findings in co-culture systems (e.g., macrophages and fibroblasts) to model tissue-level interactions .
Q. What are the critical considerations when selecting biomarkers to evaluate oxidative stress modulation by Decarboxy Carnosine Hydrochloride in different biological matrices?
Prioritize biomarkers with established correlations to pathology. For plasma, measure MDA and HNE; for brain tissue, analyze protein carbonyls and glutathione peroxidase activity. Ensure assays are matrix-validated (e.g., avoid hemoglobin interference in plasma MDA measurements) .
Q. How can contradictory findings regarding the efficacy of Decarboxy Carnosine Hydrochloride in different experimental systems be systematically analyzed?
Conduct meta-analyses to aggregate data from heterogeneous studies (e.g., varying doses, models). Use subgroup analyses to identify confounding variables (e.g., species, administration route). Tools like RevMan or OpenMeta[Analyst] can calculate pooled effect sizes and assess publication bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
